![molecular formula C21H17N5O2 B2804476 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1251544-02-1](/img/structure/B2804476.png)
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2 and its molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis and Antimicrobial Activity : Novel compounds featuring the quinoxaline ring, alongside tetrazoles and oxadiazoles, have been synthesized, demonstrating a wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, and anticonvulsant effects. The structural uniqueness of these compounds, especially their ability to act as bioisosteres for carboxylic acids, esters, and carboxamides, makes them significant in drug design (Kethireddy et al., 2017).
Anticancer and Antioxidant Properties : Several tetrahydronaphthalene derivatives were synthesized and tested for their effects on cell proliferation and nitric oxide production in macrophage cells. Some derivatives demonstrated dose-dependent decreases in nitrite levels, indicating potential for anticancer and anti-inflammatory applications without cytotoxic effects (Gurkan et al., 2011).
Akt and FAK Inhibition for Cancer Treatment : A series of 1,3,4-oxadiazole derivatives showed potent anticancer activity against lung adenocarcinoma and glioma cell lines. Specifically, these compounds induced apoptosis, caspase-3 activation, and inhibited Akt and FAK activities, suggesting their potential as anticancer agents (Altıntop et al., 2018).
Serotonin Type-3 (5-HT3) Receptor Antagonism : Quinoxalin-2-carboxamides were synthesized and evaluated as 5-HT3 receptor antagonists, revealing significant potential in modulating serotonin activity, which could be beneficial in treating gastrointestinal disorders or chemotherapy-induced nausea (Mahesh et al., 2011).
Xanthine Oxidase Inhibition : Compounds incorporating the N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide structure, especially those with aryl substituents at the oxazole ring, showed efficient inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential applications in treating diseases related to purine metabolism disorders (Muzychka et al., 2020).
properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19(18-12-22-16-7-3-4-8-17(16)23-18)24-21-26-25-20(28-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFXSYINJFGCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.